Chemical Scaffold Orthogonality vs. Necrostatin-1 Reduces Target-Based Artifact Risk
Necrostatin-5 is a benzothieno-pyrimidinone (C19H17N3O2S2) that is structurally distinct from the indole-hydantoin scaffold of Necrostatin-1 (C13H13ClN2O2) [1]. This scaffold divergence translates to a distinct inhibitory mechanism: Nec-5 inhibits immunoprecipitated RIPK1 but lacks activity against recombinant RIPK1 protein in vitro, unlike Nec-1 which inhibits recombinant RIPK1 kinase activity with an IC50 of 0.18 μM [2].
| Evidence Dimension | Chemical scaffold and in vitro target engagement profile |
|---|---|
| Target Compound Data | Benzothieno-pyrimidinone scaffold; inhibits immunoprecipitated RIPK1, inactive on recombinant RIPK1 |
| Comparator Or Baseline | Necrostatin-1 (indole-hydantoin scaffold); inhibits recombinant RIPK1 with IC50 0.18 μM |
| Quantified Difference | Structural class distinction; differential requirement for RIPK1 protein context (immunoprecipitated vs. recombinant) |
| Conditions | In vitro biochemical kinase assays; immunoprecipitated vs. recombinant RIPK1 protein |
Why This Matters
Scaffold orthogonality enables orthogonal chemical validation of RIPK1-dependent phenotypes, reducing the risk of compound-specific off-target artifacts.
- [1] Wang K, Li J, Degterev A, Hsu E, Yuan J, Yuan C. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5. Bioorg Med Chem Lett. 2007;17(5):1455-65. doi: 10.1016/j.bmcl.2006.11.056. View Source
- [2] Degterev A, Hitomi J, Germscheid M, et al. Identification of RIP1 kinase as a specific cellular target of necrostatins. Nat Chem Biol. 2008;4(5):313-321. doi: 10.1038/nchembio.83. View Source
